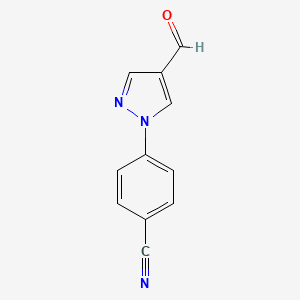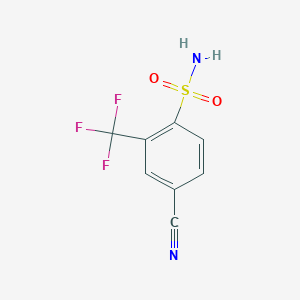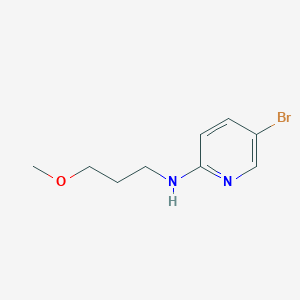
4-(4-甲酰基-1H-吡唑-1-基)苯甲腈
描述
“4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Synthesis Analysis
The synthesis of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives has been reported in the literature . For instance, several hydrazones of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have been synthesized by reacting the aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .科学研究应用
1. 无机化学中的络合研究
4-(4-甲酰基-1H-吡唑-1-基)苯甲腈因其在与铂族金属络合中的潜在用途而受到研究。Sairem 等人(2012 年)研究了它与钌和铑/铱形成单核络合物的可能性。发现该化合物中的腈基保持为自由悬链基团,不参与络合(Sairem 等人,2012 年)。
2. 新型衍生物的合成和表征
多项研究专注于合成和表征 4-(4-甲酰基-1H-吡唑-1-基)苯甲腈的新衍生物。Bharathi 和 Santhi(2017 年)研究了衍生物的分子结构和光谱,利用密度泛函理论探索了它们的光电特性。他们研究了分子静电势和自然键轨道分析,以了解分子间和分子内的相互作用(Bharathi & Santhi,2017 年)。
3. 在配体合成中的应用
Faundez-Gutierrez 等人(2014 年)合成了含有衍生自 4-(4-甲酰基-1H-吡唑-1-基)苯甲腈的吡唑核心的化合物,该化合物可用作无机化学中的配体。该研究使用各种分析和光谱方法对这些化合物进行了表征,还进行了密度泛函理论 (DFT) 和时变 DFT 计算(Faundez-Gutierrez 等人,2014 年)。
4. 抗菌活性
还对 4-(4-甲酰基-1H-吡唑-1-基)苯甲腈衍生物的抗菌特性进行了研究。例如,Al-Azmi 和 Mahmoud(2020 年)合成了新型衍生物并评估了它们的抗菌活性,有助于理解在该领域的潜在应用(Al-Azmi & Mahmoud,2020 年)。
5. 在癌症研究中的潜力
此外,4-(4-甲酰基-1H-吡唑-1-基)苯甲腈衍生物因其潜在的抗癌活性而受到探索。Bera 等人(2021 年)合成了衍生自类似化合物的金属配合物并对其进行了表征,探索了它们作为抗癌剂的潜力(Bera 等人,2021 年)。
安全和危害
未来方向
The future directions for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives could involve further exploration of their antimicrobial and anticancer properties . The development of new drugs to overcome microbial resistance to antibiotics is a global concern, and compounds like “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” could potentially play a role in addressing this issue .
作用机制
Target of Action
The primary target of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is the M1 receptor, where it acts as a positive allosteric modulator . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, influencing various physiological functions.
Mode of Action
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile interacts with the M1 receptor, enhancing its activity . This interaction results in an increase in the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the downstream signaling.
Biochemical Pathways
The activation of the M1 receptor by 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile triggers a cascade of biochemical reactions. These include the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These secondary messengers further activate protein kinase C, leading to various downstream effects such as modulation of ion channels and changes in gene expression .
Pharmacokinetics
Similar compounds with a pyrazoline moiety have been analyzed according to lipinski’s rule of five, suggesting good absorption and bioavailability .
Result of Action
The activation of the M1 receptor by 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can lead to various cellular effects, depending on the specific cell type and its physiological context. For instance, in neurons, this could result in changes in excitability or synaptic plasticity .
Action Environment
The action of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the M1 receptor could potentially affect its efficacy. Additionally, factors such as pH and temperature could influence the stability of the compound .
生化分析
Biochemical Properties
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a useful reagent in the preparation of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which act as M1 receptor positive allosteric modulators . The compound’s interactions with enzymes and proteins are primarily through its formyl and nitrile groups, which can form covalent bonds or coordinate with metal ions in enzyme active sites. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile on various cell types and cellular processes are profound. It has been shown to exhibit antimicrobial activity, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . This compound influences cell function by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis. Additionally, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular responses and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through its formyl and nitrile groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, it has been used in the preparation of compounds that act as M1 receptor positive allosteric modulators . These modulators enhance the activity of the M1 receptor, leading to increased signaling and downstream effects on gene expression and cellular function.
Dosage Effects in Animal Models
The effects of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing harm to the host organism
Metabolic Pathways
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s formyl and nitrile groups are key functional groups that undergo metabolic transformations, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall effectiveness in biochemical applications.
Transport and Distribution
The transport and distribution of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile within cells can significantly impact its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence biochemical reactions. Understanding the subcellular localization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)

![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)

![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)




